molecular formula C23H24ClN7 B11286435 N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11286435
M. Wt: 433.9 g/mol
InChI Key: HBSMIRXDDXZKJF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • Position 1: A methyl group.
  • Position 4: An N-linked 4-chloro-2-methylphenyl group.
  • Position 6: A 4-phenylpiperazinyl moiety.

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN7/c1-16-14-17(24)8-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28)

InChI Key

HBSMIRXDDXZKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole and Pyrimidine Precursors

The core structure is typically formed via cyclocondensation reactions. For example:

  • Pyrazole-4-carbonitrile derivatives react with urea or guanidine under acidic or basic conditions to form fused pyrazolo[3,4-d]pyrimidines.

  • Chlorination agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are used to introduce halogen substituents at specific positions.

Example Reaction Pathway:

  • Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from phenylhydrazine and malononitrile.

  • Step 2: Hydrolysis to form carboxamide intermediates.

  • Step 3: Cyclization with urea to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.

  • Step 4: Chlorination with POCl₃/PCl₅ to produce 4,6-dichloro derivatives.

Functionalization with 4-Chloro-2-Methylphenyl Group

The 4-chloro-2-methylphenyl moiety is introduced via nucleophilic aromatic substitution or coupling reactions.

Nucleophilic Substitution at the 4-Position

The chlorine atom on the pyrazolo[3,4-d]pyrimidine core is replaced by the 4-chloro-2-methylphenylamine group:

  • Reagents: 4-Chloro-2-methylphenylamine, base (e.g., cesium carbonate), solvent (e.g., DMF).

  • Conditions: Heating at 80–100°C under inert atmosphere.

Example Reaction:

Reagents/ConditionsYieldSource
Cs₂CO₃, DMF, 80°C, 16h, N₂30%
K₂CO₃, DMA, 100°C, 10h26.9g

Introduction of 4-Phenylpiperazin-1-Yl Group

The phenylpiperazine moiety is added through aminolysis or alkylation at the 6-position.

Alkylation with 4-Phenylpiperazine

The 6-position chlorine is displaced by 4-phenylpiperazine:

  • Reagents: 4-Phenylpiperazine, base (e.g., K₂CO₃), solvent (e.g., DMA).

  • Conditions: Refluxing at 100°C for extended periods.

Example Reaction:

Reagents/ConditionsYieldSource
K₂CO₃, DMA, 100°C, 10h26.9g
Cs₂CO₃, DMF, 80°C, 16h, N₂79%

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalysts.

Solvent and Base Selection

  • DMA (N,N-Dimethylacetamide): Enhances solubility of intermediates and improves reaction rates.

  • DMF (Dimethylformamide): Effective in polar aprotic conditions for nucleophilic substitutions.

  • Bases: Cs₂CO₃ or K₂CO₃ are preferred for deprotonation and acceleration of substitution reactions.

Temperature and Time

  • Higher Temperatures (100°C): Increase reaction rates but may reduce selectivity.

  • Prolonged Heating (10–16h): Ensures completion but risks side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic routes, highlighting their advantages and limitations:

RouteReagents/ConditionsYieldPurityChallenges
Cesium Carbonate in DMF Cs₂CO₃, DMF, 80°C, 16h, N₂30%HighLow yield
Potassium Carbonate in DMA K₂CO₃, DMA, 100°C, 10h26.9gModerateLimited scalability
Palladium-Catalyzed Coupling Pd(PPh₃)₄, dioxane/H₂O, 100°C59%HighCostly catalysts

Data compiled from.

Purification and Characterization

Post-reaction purification involves:

  • Column Chromatography: Silica gel with methanol/dichloromethane mixtures.

  • Recrystallization: Ethyl acetate/hexane systems for high-purity products.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirms aromatic and piperazine protons.

    • MS: Validates molecular weight (e.g., m/z 433.9 for the target compound).

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been primarily studied for its anticancer properties. It inhibits key enzymes involved in tumor growth and has shown effectiveness against various cancer cell lines. The compound's unique structure enhances its selectivity and potency against specific biological targets .

Case Studies:

  • In vitro Studies:
    • Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancers.
    • A comparative analysis of IC50 values demonstrated that it outperforms some existing anticancer agents in terms of potency .
  • Table of Anticancer Activity:
Compound Cell Line IC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)42.30
This compoundTBDTBD

Neuropharmacological Applications

Potential in Treating Mental Disorders:
The compound is also being explored for its neuropharmacological properties, particularly in the treatment of schizophrenia and depression. The piperazine ring is known for its interaction with neurotransmitter systems, which may contribute to anxiolytic and antidepressant effects .

Research Findings:
Studies have indicated that derivatives similar to this compound can promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Summary of Findings

This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946288-21-7)

  • Structural Differences :
    • Position 1 : Phenyl group (vs. methyl in the target compound).
    • Position 4 : 3,4-Dimethylphenyl (vs. 4-chloro-2-methylphenyl).
  • Impact :
    • The phenyl group at position 1 may enhance π-π stacking interactions but reduce solubility.
    • The absence of chlorine in the aryl substituent could decrease electronegativity and alter binding affinity .

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)

  • Structural Differences :
    • Position 6 : 4-Benzylpiperazinyl (vs. 4-phenylpiperazinyl).
    • Position 4 : 3-Chloro-4-methoxyphenyl (vs. 4-chloro-2-methylphenyl).
  • Methoxy and chloro substituents on the phenyl ring may modulate electronic properties and hydrogen bonding .

N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946289-20-9)

  • Structural Differences :
    • Position 1 : Phenyl (vs. methyl).
    • Position 6 : 4-Methylpiperazinyl (vs. 4-phenylpiperazinyl).
  • The 4-chlorophenyl group lacks the 2-methyl substitution, reducing steric hindrance .

Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound C25H24ClN7* ~482.0 4-Chloro-2-methylphenyl, methyl, 4-phenylpiperazinyl
946288-21-7 C29H29N7 475.6 3,4-Dimethylphenyl, phenyl, 4-phenylpiperazinyl
878063-77-5 C24H26ClN7O 463.96 3-Chloro-4-methoxyphenyl, methyl, 4-benzylpiperazinyl
946289-20-9 C22H22ClN7 419.9 4-Chlorophenyl, phenyl, 4-methylpiperazinyl

*Calculated based on structural analysis.

Biological Activity

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H24ClN7
  • Molecular Weight : 433.94 g/mol
  • CAS Number : 887467-51-8

The compound features a complex structure with a fused bicyclic system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a chloro group, methyl group, and a phenylpiperazine moiety enhances its selectivity and potency against specific biological targets .

Anticancer Potential

This compound has been primarily investigated for its anticancer properties. Research indicates that this compound inhibits key enzymes involved in tumor growth, making it a candidate for cancer therapy.

Key Findings :

  • Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.
  • Mechanism of Action : It is believed to act by inhibiting cell cycle progression and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been explored for its neuropharmacological properties. It may have applications in treating disorders such as schizophrenia and depression due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityCell LineIC50 Value
Bouabdallah et al. (2022)AnticancerMCF73.79 µM
Huang et al. (2022)CDK2 InhibitionMCF70.98 µM
Kumar et al. (2022)CytotoxicityHCT1160.39 µM

These findings suggest that this compound exhibits promising biological activity across different therapeutic areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:

  • Piperazine coupling : Reacting the pyrimidine core with 4-phenylpiperazine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C) .
  • Chlorophenyl substitution : Introducing the 4-chloro-2-methylphenyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring integration .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 515.2) .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
    • Data Contradiction : Some studies report lower yields (<50%) with Cu catalysts due to byproduct formation, suggesting Pd-based systems are more reliable .

Q. How do structural modifications (e.g., substituents on the piperazine ring) impact biological activity?

  • Methodological Answer :

  • SAR studies : Replace the phenyl group on piperazine with fluorophenyl or trifluoromethyl groups to assess changes in kinase inhibition (e.g., JAK2/STAT3 pathways) .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ values. Fluorinated analogs show 3–5× higher potency due to enhanced lipophilicity .
    • Data Contradiction : Antitumor activity varies significantly between analogs; for example, 4-fluorophenyl substitution increases selectivity but reduces metabolic stability .

Q. What in silico strategies are recommended to predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID 2E8) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (2.8–3.5), CYP450 inhibition, and bioavailability. The compound’s trifluoromethyl group may improve blood-brain barrier penetration .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic stability : In vivo oxidation of the piperazine ring (e.g., CYP3A4-mediated N-dealkylation) reduces efficacy. Use liver microsome assays to identify vulnerable sites .
  • Solubility limitations : Poor aqueous solubility (<10 µg/mL) may limit bioavailability. Formulate with PEG-400 or cyclodextrin to enhance dissolution .
    • Resolution : Preclinical studies should combine pharmacokinetic profiling (plasma half-life, Cmax) with pharmacodynamic endpoints (tumor growth inhibition) .

Key Research Gaps

  • Crystallographic data : Only limited analogs (e.g., polymorphs of chlorophenyl derivatives) have resolved crystal structures, complicating SAR interpretations .
  • Toxicology : Chronic toxicity profiles (e.g., hepatotoxicity) remain uncharacterized; prioritize 28-day rodent studies with histopathological analysis .

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